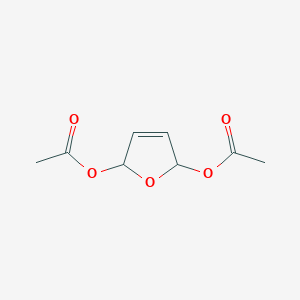

2,5-Diacetoxy-2,5-dihydrofuran

Overview

Description

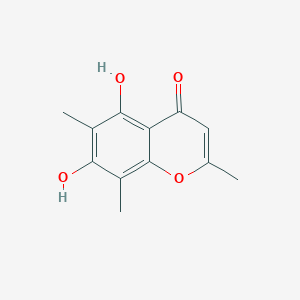

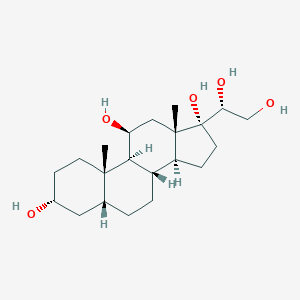

2,5-Diacetoxy-2,5-dihydrofuran is a compound that has been studied in the field of organic chemistry . It is a derivative of 2,5-dihydrofuran, which is a colorless, volatile liquid .

Synthesis Analysis

The synthesis of this compound has been investigated in various studies. One study found that the cis isomer was the major product when using chemical methods (2:1 cis:trans), whereas the electrochemical synthesis preferred the trans product (7:5 cis:trans) . Another study found that allylic substitution reactions of this compound with a tertiary carbon nucleophile did not result in the desired mono-substitution product due to the elimination of acetic acid from the product, forming the aromatized furan derivative .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. One study corrected a previous error in the literature by obtaining the crystal structure of cis-2,5-diacetoxy-2,5-dihydrofuran for the first time .Chemical Reactions Analysis

The chemical reactions involving this compound have been explored in various studies. For instance, one study found that the compound could undergo Pd-mediated transformations .Scientific Research Applications

Electrosynthesis and Stereochemistry

2,5-Diacetoxy-2,5-dihydrofuran is an important intermediate in the formation of various natural products. Electrosynthesis methods for producing this compound offer an alternative to the traditional use of toxic Pb(IV) salts. A study by Shipman et al. (2019) revealed the incorrect assignment of cis and trans isomers in previous literature and provided insights into the electrochemical synthesis mechanism of 2,5-dihydrofurans, potentially paving the way for broader applications (Shipman et al., 2019).

Palladium-Mediated Allylic Substitution

Williams and Evans (2004, 2005) demonstrated the use of palladium-mediated allylic substitution reactions in synthesizing 2,5-disubstituted-2,5-dihydrofurans from this compound. This approach allows for the creation of both symmetrical and unsymmetrical products, highlighting the compound's versatility in organic synthesis (Williams & Evans, 2004), (Williams & Evans, 2005).

Synthesis of 2(5H)-Furanone Derivatives

Garzelli, Samaritani, and Malanga (2008) explored the utility of 2,5-dimethoxy-2,5-dihydrofuran, a derivative of this compound, in synthesizing 2(5H)-furanone derivatives. These derivatives are critical in developing complex and biologically significant compounds, demonstrating the broader impact of this chemical in medicinal chemistry (Garzelli et al., 2008).

Biomass-Derived Applications

The compound has implications in the field of biomass-derived chemicals, as noted by Hu et al. (2018). They discussed the production and applications of 2,5-dihydroxymethylfuran, a related compound, illustrating the potential of this compound in sustainable chemistry and renewable resources (Hu et al., 2018).

Safety and Hazards

Future Directions

Future research could focus on further exploring the synthesis of disubstituted dihydrofurans in a one-pot reaction by successive addition of two carbon nucleophiles with 2,5-diacetoxy-2,5-dihydrofuran . Additionally, more research could be done to provide greater clarity to the literature surrounding the electrosynthesis and potential applications of 2,5-dicarboxy-2,5-dihydrofurans .

properties

IUPAC Name |

(5-acetyloxy-2,5-dihydrofuran-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O5/c1-5(9)11-7-3-4-8(13-7)12-6(2)10/h3-4,7-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLHFURRPPIZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC(O1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300916 | |

| Record name | 2,5-dihydrofuran-2,5-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7093-88-1 | |

| Record name | NSC139998 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dihydrofuran-2,5-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)

![2-[1-(1H-Benzimidazol-2-yl)hydrazino]ethanol](/img/structure/B145537.png)